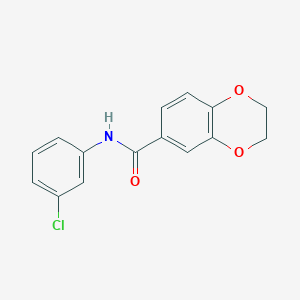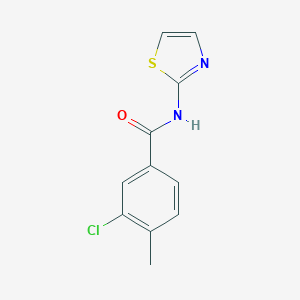![molecular formula C17H15ClN2O3S B251748 Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MCCB belongs to the class of thioamide compounds and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and also inhibit the NF-κB pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects, including its ability to inhibit inflammation, reduce oxidative stress, and induce apoptosis in cancer cells. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate in lab experiments is its ability to inhibit inflammation and reduce oxidative stress, which can be useful in studying various diseases. However, one of the limitations of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, including its use as a potential drug candidate for various diseases. Further studies are needed to fully understand the mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and its potential side effects. Additionally, studies are needed to optimize the synthesis method of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and improve its yield and purity.
Méthodes De Synthèse
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate, followed by the reaction with methyl 4-aminobenzoate. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with methyl 4-aminobenzoate. These methods have been extensively studied and optimized for their efficiency and yield.
Applications De Recherche Scientifique
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of applications in scientific research, including its use as a potential drug candidate for various diseases. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C17H15ClN2O3S |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
methyl 4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-16(22)12-4-8-14(9-5-12)19-17(24)20-15(21)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,24) |
Clé InChI |
LCKFJCKTZWKXSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)


![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)